
(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid, also known as TFPPB, is an organic compound used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has a wide range of uses due to its unique structure and reactivity. It is a strong boron-containing acid that can be used in a variety of reactions and has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Boronic acids, including those with fluorophenyl groups, are extensively used in organic synthesis and catalysis. For instance, tris(pentafluorophenyl)borane is a potent Lewis acid that has found applications in catalyzing hydrometallation reactions, alkylations, and aldol-type reactions due to its high electrophilicity and ability to stabilize less favored tautomeric forms through adduct formation (Erker, 2005). These properties suggest potential uses of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid in similar catalytic and synthetic applications.
Material Science and Polymer Chemistry
Boronic acid derivatives play a crucial role in the development of novel materials, including covalent organic frameworks (COFs) and polymers. Boronic acids facilitate the formation of boroxine links, which are critical for the synthesis of microporous and mesoporous materials. These materials have applications in gas storage, separation, and catalysis (Côté et al., 2007). The ability to form stable, cyclic boroxine structures from boronic acids suggests potential applications of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid in creating new materials with tailored properties.
Analytical Chemistry and Sensing
Certain boronic acids are utilized in the selective detection of analytes, such as fluoride ions, due to their ability to form stable complexes with specific anions. The use of boric-acid-functional lanthanide metal-organic frameworks (LMOFs) for the ratiometric fluorescence detection of fluoride ions highlights the potential of boronic acids in developing sensitive and selective sensors for environmental and biological monitoring (Yang et al., 2017). This application could extend to (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid, especially in the creation of novel sensing materials.
Cross-Coupling Reactions
Boronic acids are fundamental components in cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to their ability to form biaryl compounds efficiently. The development of a new palladium precatalyst that enables fast Suzuki-Miyaura coupling reactions of unstable boronic acids, including polyfluorophenyl derivatives, underlines the importance of boronic acids in synthetic organic chemistry (Kinzel et al., 2010). This suggests that (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid could be valuable in facilitating cross-coupling reactions to synthesize complex organic molecules.
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluoro-4-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-2-3-17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYYTHVGIJBNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OCCC)F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584710 |
Source


|
| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
CAS RN |
871125-71-2 |
Source


|
| Record name | B-(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


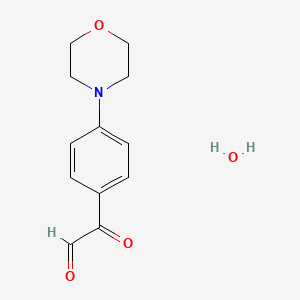


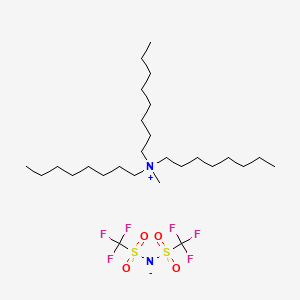
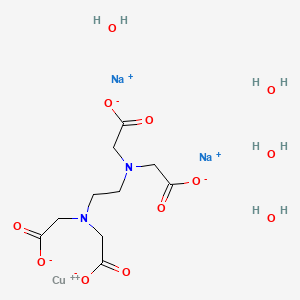
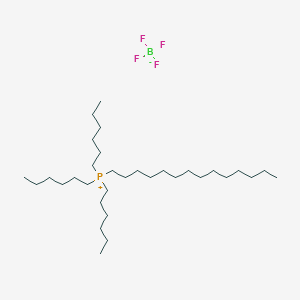

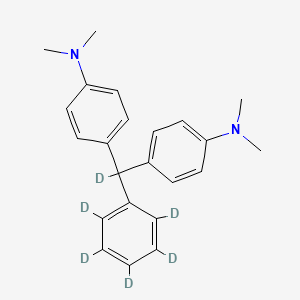
![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)
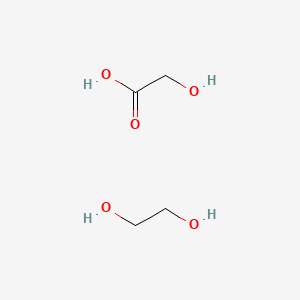
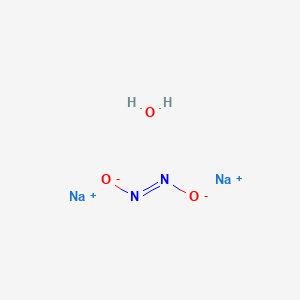
![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591640.png)
